Cas no 93943-58-9 (3-Furancarboxaldehyde,4-[2-(4,4-dimethyl-1-cyclopenten-1-yl)propyl]-2,5-dihydro-5-hydroxy-,[S-(R*,S*)]- (9CI))

3-Furancarboxaldehyde,4-[2-(4,4-dimethyl-1-cyclopenten-1-yl)propyl]-2,5-dihydro-5-hydroxy-,[S-(R*,S*)]- (9CI) structure
93943-58-9 structure
Productnaam:3-Furancarboxaldehyde,4-[2-(4,4-dimethyl-1-cyclopenten-1-yl)propyl]-2,5-dihydro-5-hydroxy-,[S-(R*,S*)]- (9CI)
CAS-nummer:93943-58-9
MF:C15H22O3
MW:250.333384990692
CID:809126
PubChem ID:163619

3-Furancarboxaldehyde,4-[2-(4,4-dimethyl-1-cyclopenten-1-yl)propyl]-2,5-dihydro-5-hydroxy-,[S-(R*,S*)]- (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • (5S)-4-[(2R)-2-(4,4-Dimethyl-1-cyclopenten-1-yl)propyl]-5-hydroxy -2,5-dihydro-3-furancarbaldehyde
    • 3-Furancarboxaldehyde,4-[2-(4,4-dimethyl-1-cyclopenten-1-yl)propyl]-2,5-dihydro-5-hydroxy-,[S-(R*,S*)]- (9CI)
    • LACTARDIAL
    • 93943-58-9
    • DTXSID70916927
    • 4-[2-(4,4-Dimethylcyclopent-1-en-1-yl)propyl]-5-hydroxy-2,5-dihydrofuran-3-carbaldehyde
    • CCRIS 1709
    • Inchi: InChI=1S/C15H22O3/c1-10(11-4-5-15(2,3)7-11)6-13-12(8-16)9-18-14(13)17/h4,8,10,14,17H,5-7,9H2,1-3H3/t10-,14+/m1/s1
    • InChI-sleutel: QQWXKXHRKQXWMC-YGRLFVJLSA-N
    • LACHT: CC(CC1=C(COC1O)C=O)C2=CCC(C2)(C)C

Berekende eigenschappen

  • Exacte massa: 250.157
  • Monoisotopische massa: 250.157
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 18
  • Aantal draaibare bindingen: 4
  • Complexiteit: 404
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 2
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 46.5Ų
  • XLogP3: 1.2

Experimentele eigenschappen

  • Dichtheid: 1.142
  • Kookpunt: 385.6°Cat760mmHg
  • Vlampunt: 139.2°C
  • Brekindex: 1.568
  • PSA: 46.53000
  • LogboekP: 2.60310

3-Furancarboxaldehyde,4-[2-(4,4-dimethyl-1-cyclopenten-1-yl)propyl]-2,5-dihydro-5-hydroxy-,[S-(R*,S*)]- (9CI) Gerelateerde literatuur

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